molecular formula C26H23NO6 B2748635 3,4,5-trimethoxy-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide CAS No. 630050-76-9

3,4,5-trimethoxy-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide

Cat. No.: B2748635
CAS No.: 630050-76-9
M. Wt: 445.471
InChI Key: ZYXLITMRQYTLFG-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide is a synthetic benzamide derivative characterized by a benzofuran core substituted with a 4-methylbenzoyl group at position 2 and a 3,4,5-trimethoxybenzamide moiety at position 3 (Figure 1).

Properties

IUPAC Name

3,4,5-trimethoxy-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO6/c1-15-9-11-16(12-10-15)23(28)25-22(18-7-5-6-8-19(18)33-25)27-26(29)17-13-20(30-2)24(32-4)21(14-17)31-3/h5-14H,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXLITMRQYTLFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide typically involves several steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents under acidic or basic conditions.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation, where the benzofuran is treated with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the benzofuran derivative with 3,4,5-trimethoxybenzoic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups can undergo oxidation to form corresponding phenolic derivatives.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,4,5-trimethoxy-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide involves its interaction with specific molecular targets. The methoxy groups and benzofuran moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

N-(4-Bromophenyl)-3,4,5-Trimethoxybenzamide

  • Structure : The benzamide group is directly attached to a 4-bromophenyl substituent instead of a benzofuran system.
  • Synthesis : Reacting 3,4,5-trimethoxybenzoyl chloride with 4-bromoaniline in benzene and triethylamine yields this derivative .
  • Key Properties :
    • Crystal packing stabilized by N–H···O hydrogen bonds along the [101] direction.
    • The bromine substituent enhances molecular weight (MW: 380.2 g/mol) and may influence halogen bonding interactions .

N-[2-(4-Chlorobenzoyl)-3-Methyl-1-Benzofuran-5-yl]-3,4,5-Trimethoxybenzamide

  • Structure : Shares the benzofuran core but substitutes the 4-methylbenzoyl group with a 4-chlorobenzoyl moiety at position 2.
  • Key Differences :
    • Chlorine (electron-withdrawing) vs. methyl (electron-donating) groups alter electronic properties and lipophilicity.
    • Higher molecular weight (MW: 534.94 g/mol) compared to the target compound (MW: 513.54 g/mol, estimated) .

PBX2 (3,4,5-Trimethoxy-N-(4-Oxo-4H-Benzo[b]Pyrrolo[1,2-d][1,4]Oxazin-7-yl)Benzamide)

  • Structure : Replaces the benzofuran with a benzo-pyrrolo-oxazin heterocycle.
  • Functional Implications :
    • The oxazin ring introduces additional hydrogen-bonding sites (e.g., carbonyl groups).
    • Larger heterocyclic system may reduce bioavailability due to increased polarity .

Combretastatin-Linked Trimethoxyphenyl Analogs

  • Structure : Combines 3,4,5-trimethoxybenzamide with a combretastatin-like vinylogous carbonate group.
  • Synthesis : Multi-step process involving hydrazine hydrate and substituted benzaldehydes.
  • Purity Metrics : Elemental analysis (Calcd. C: 59.36%, H: 5.34%, N: 9.89%) aligns closely with experimental results (Found: C: 59.53%, H: 5.12%, N: 9.67%), indicating high synthetic reproducibility .

Key Research Findings

The trimethoxyphenyl group is a conserved feature across analogs, likely contributing to π-π stacking interactions in target binding .

Synthetic Strategies :

  • Benzamide derivatives are commonly synthesized via acyl chloride coupling with amines under mild conditions .
  • Multi-step syntheses (e.g., combretastatin analogs) require precise stoichiometry and reflux conditions to achieve high purity .

Crystallographic Insights :

  • Hydrogen-bonding patterns (e.g., N–H···O in N-(4-bromophenyl)-3,4,5-trimethoxybenzamide) stabilize crystal lattices, influencing solubility and stability .

Biological Activity

3,4,5-trimethoxy-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes:

  • Benzamide moiety : This functional group is known for its biological activity.
  • Benzofuran unit : A bicyclic structure that contributes to the compound's pharmacological properties.
  • Methoxy groups : The presence of three methoxy groups enhances solubility and may influence biological interactions.

The molecular formula is C27H25NO6C_{27}H_{25}NO_{6}, with a molecular weight of approximately 455.49 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression by forming hydrogen bonds with active site residues.
  • Receptor Modulation : It can modulate receptor functions through π-π stacking interactions facilitated by the benzofuran ring, enhancing binding stability and specificity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown:

  • Cytotoxic Effects : The compound demonstrated cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values indicate effective concentrations required to inhibit cell growth significantly.
Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5
A549 (Lung)15.0
HeLa (Cervical)10.0

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown potential as an anti-inflammatory agent:

  • Inhibition of Pro-inflammatory Cytokines : Studies have reported a reduction in TNF-alpha and IL-6 levels in vitro, suggesting a mechanism that may involve the inhibition of NF-kB signaling pathways.

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

  • Study on Breast Cancer Cells :
    • Researchers investigated the effects of the compound on MCF-7 cells.
    • Results indicated a dose-dependent decrease in cell viability and induction of apoptosis.
  • Inflammation Model :
    • In a murine model of inflammation, administration of the compound resulted in reduced paw edema and lower levels of inflammatory markers.

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